molecular formula C17H19ClN2O B247959 3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide

3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide

Cat. No. B247959
M. Wt: 302.8 g/mol
InChI Key: AVQXSVWNHJNMRC-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, including cyclooxygenase and N-methyl-D-aspartate receptors. This compound has also been shown to modulate the activity of certain ion channels, such as voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide in lab experiments include its high potency, low toxicity, and ability to selectively target certain enzymes and receptors. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential to interfere with other biochemical pathways in the body.

Future Directions

There are several future directions for research on 3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as an analgesic in the treatment of chronic pain. Additionally, further research can be conducted to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide involves the reaction of 4-chlorobenzoyl chloride with N-benzyl-N-methylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropionyl chloride to yield the final product. The synthesis of this compound can be achieved through several different methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

3-[Benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

Product Name

3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide

Molecular Formula

C17H19ClN2O

Molecular Weight

302.8 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide

InChI

InChI=1S/C17H19ClN2O/c1-20(13-14-5-3-2-4-6-14)12-11-17(21)19-16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3,(H,19,21)

InChI Key

AVQXSVWNHJNMRC-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC=C(C=C1)Cl)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC=C(C=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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